Imidodiphosphoric acid

Descripción general

Descripción

Imidodiphosphoric acid is a type of Brønsted acid that has been used in various systems, particularly those with stringent requirements for stereo-control . It has been described as a catalyst for various reactions, such as Oxa-Pictet-Spengler or Mannich reactions or N-O acetalizations .

Synthesis Analysis

Imidodiphosphoric acid can be synthesized through an efficient and operationally simple single-flask synthesis of imidodiphosphorate-based Brønsted acids . The methodology proceeds via consecutive chloride substitutions of hexachlorobisphosphazonium salts, providing rapid access to imidodiphosphates (IDP), iminoimidodiphosphates (iIDP), and imidodiphosphorimidates (IDPi) .

Molecular Structure Analysis

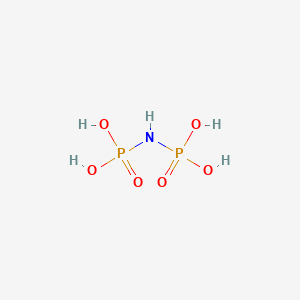

The molecular structure of imidodiphosphoric acid is based on a C2-symmetric motif . This structure enables a catalytic enantioselective spiroacetalization reaction .

Chemical Reactions Analysis

Imidodiphosphoric acid has been used as a catalyst in a variety of chemical reactions . For example, it has been used in the first highly enantioselective (>95:5 er) sulfoxidation of methyl n-propyl sulfide . It has also been used in the first α-methylation of a silyl ketene acetal with methanol as the electrophilic alkylating reagent .

Aplicaciones Científicas De Investigación

Enantioselective Aza-Friedel–Crafts Reactions

Imidodiphosphoric acid has been used as a catalyst in highly enantioselective aza-Friedel–Crafts reactions of pyrroles and enamides/imines . This methodology was also applied to the highly enantioselective aza-Friedel–Crafts reaction between pyrroles and imines . The catalyst loadings in these two reactions are low (0.3–2 mol%) and both processes are amenable to gram scales .

Ring-Opening Polymerization

Imidodiphosphoric acid (IDPA) has been used as a bifunctional catalyst for the controlled ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) and ε-caprolactone (ε-CL) with benzyl alcohol (BnOH) as the initiator in toluene at room temperature . The overall conversions of δ-VL and ε-CL to poly(δ-valerolactone) (PVL) and poly(ε-caprolactone) (PCL), respectively, were more than 90% .

Synthesis of Ester Derivatives

Imidodiphosphoric acid has been used in the synthesis of esters of imidodiphosphoric acid . The interaction of the trichloride with amines resulted in the corresponding amidodiphosphates rather than in the expected amides of imidodiphosphoric acid .

Study of Metabolism of Nucleic Acids

Imidodiphosphoric acid and its derivatives are useful instruments for studying the metabolism of nucleic acids . A number of imidodiphosphoric acid esters have been synthesized for further study of their activity in the DNA-catalyzed reactions .

Mecanismo De Acción

Target of Action

Imidodiphosphoric acid primarily targets the process of polymerization and aza-Friedel–Crafts reactions . It acts as a catalyst in these reactions, facilitating the transformation of certain compounds into polymers or enabling the reaction between pyrroles and enamides/imines .

Mode of Action

Imidodiphosphoric acid interacts with its targets by catalyzing their reactions. For instance, it catalyzes the ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) and ε-caprolactone (ε-CL) with benzyl alcohol (BnOH) as the initiator . Similarly, it catalyzes the highly enantioselective aza-Friedel–Crafts reactions between pyrroles and enamides/imines .

Biochemical Pathways

The primary biochemical pathway affected by imidodiphosphoric acid is the polymerization of δ-valerolactone and ε-caprolactone . The compound facilitates the conversion of these monomers into their respective polymers, poly (δ-valerolactone) (PVL) and poly (ε-caprolactone) (PCL) . In addition, it influences the aza-Friedel–Crafts reactions between pyrroles and enamides/imines .

Result of Action

The action of imidodiphosphoric acid results in the formation of polymers and the facilitation of aza-Friedel–Crafts reactions . In the case of polymerization, it enables the conversion of δ-VL and ε-CL into PVL and PCL, respectively . For aza-Friedel–Crafts reactions, it allows for the highly enantioselective reaction between pyrroles and enamides/imines .

Action Environment

The action of imidodiphosphoric acid can be influenced by environmental factors such as temperature and the presence of other compounds. For example, the ring-opening polymerization it catalyzes occurs in toluene at room temperature

Direcciones Futuras

Imidodiphosphoric acids have outperformed their parent catalysts in a variety of systems . They have been used in the development of a highly enantioselective catalytic oxa-Pictet–Spengler reaction . Future research may focus on exploring other potential applications of these acids in chemical synthesis .

Propiedades

IUPAC Name |

(phosphonoamino)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5NO6P2/c2-8(3,4)1-9(5,6)7/h(H5,1,2,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGSOPFGGKKDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27590-04-1 (Parent), 26039-10-1 (tetra-hydrochloride salt) | |

| Record name | Tetrasodium imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidodiphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00181989 | |

| Record name | Imidodiphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidodiphosphoric acid | |

CAS RN |

26039-10-1, 27590-04-1 | |

| Record name | Tetrasodium imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidodiphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidodiphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)